molecular formula C21H18N4O4S B2587701 6-(4-Methoxyphenyl)-2-(((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol CAS No. 1251557-86-4

6-(4-Methoxyphenyl)-2-(((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2587701
CAS RN: 1251557-86-4
M. Wt: 422.46
InChI Key: ZJIVNGWUIUXAPU-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

Research on related compounds, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives, has shown significant antifungal effects against various fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of such compounds, including 6-(4-Methoxyphenyl)-2-(((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol, to serve as effective antifungal agents (Jafar et al., 2017).

Antioxidant Activity

Compounds with structures similar to this compound, such as N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, have demonstrated significant in vitro antioxidant activity. These activities are often attributed to the presence of electron-donating substituents, enhancing the compound's ability to scavenge free radicals (Kotaiah et al., 2012).

Potential in Parkinson's Disease Research

The synthesis of compounds like HG-10-102-01, closely related to this compound, has been explored for imaging LRRK2 enzyme in Parkinson's disease using PET scans. This highlights the potential of such compounds in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives similar to this compound have been synthesized and shown to possess antimicrobial activities against a variety of bacterial and fungal strains, indicating the broad-spectrum potential of such compounds in antimicrobial therapy (El-sayed et al., 2017).

Antidiabetic Screening

Research into dihydropyrimidine derivatives, which share a structural framework with this compound, has shown promising in vitro antidiabetic activity. These compounds were evaluated for their ability to inhibit α-amylase, suggesting potential applications in managing diabetes (Lalpara et al., 2021).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-15-8-6-13(7-9-15)17-11-18(26)23-21(22-17)30-12-19-24-20(25-29-19)14-4-3-5-16(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIVNGWUIUXAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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